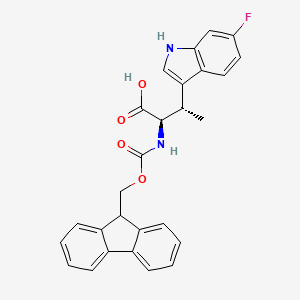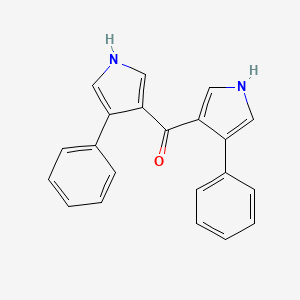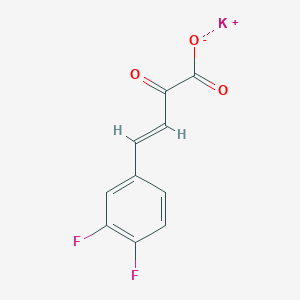
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is an organoboron compound that has gained significant attention in research and industry due to its unique properties. This compound is known for its stability and reactivity, making it a valuable reagent in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate can be synthesized through the reaction of boronic acids with potassium bifluoride. The general reaction involves the conversion of boronic acids (RB(OH)2) to trifluoroborate salts (K[RBF3]) using potassium bifluoride (K[HF2]) . This method is preferred due to its simplicity and efficiency.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of inert atmospheres and controlled temperatures to maintain the stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: It can be reduced to yield various derivatives.
Substitution: The compound can participate in substitution reactions, where one or more atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different fluorinated derivatives, while reduction reactions can produce various alcohols and ketones .
Aplicaciones Científicas De Investigación
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism by which potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate exerts its effects involves its ability to act as a nucleophile in chemical reactions. The compound can react with electrophiles without the need for transition-metal catalysts, making it a versatile reagent in organic synthesis . The molecular targets and pathways involved in its reactions include the formation of boronic acid intermediates, which then participate in further chemical transformations .
Comparación Con Compuestos Similares
Similar Compounds
Potassium (3,4-difluorophenyl)trifluoroborate: Similar in structure and reactivity, used in similar applications.
(1S)-2-chloro-1-(3,4-difluorophenyl)ethanol: An intermediate for the drug ticagrelor, used in pharmaceutical synthesis.
Uniqueness
Potassium 4-(3,4-difluorophenyl)-2-oxobut-3-enoate is unique due to its specific reactivity and stability, which make it an ideal reagent for various chemical reactions. Its ability to participate in nucleophilic substitution reactions without the need for transition-metal catalysts sets it apart from other similar compounds .
Propiedades
Fórmula molecular |
C10H5F2KO3 |
|---|---|
Peso molecular |
250.24 g/mol |
Nombre IUPAC |
potassium;(E)-4-(3,4-difluorophenyl)-2-oxobut-3-enoate |
InChI |
InChI=1S/C10H6F2O3.K/c11-7-3-1-6(5-8(7)12)2-4-9(13)10(14)15;/h1-5H,(H,14,15);/q;+1/p-1/b4-2+; |
Clave InChI |
VUAWSDOECAIUGF-VEELZWTKSA-M |
SMILES isomérico |
C1=CC(=C(C=C1/C=C/C(=O)C(=O)[O-])F)F.[K+] |
SMILES canónico |
C1=CC(=C(C=C1C=CC(=O)C(=O)[O-])F)F.[K+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4Z)-4-[(3-{4-[(2-chlorobenzyl)oxy]phenyl}-1-phenyl-1H-pyrazol-4-yl)methylidene]-5-{[(4-chlorophenyl)sulfanyl]methyl}-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12051710.png)
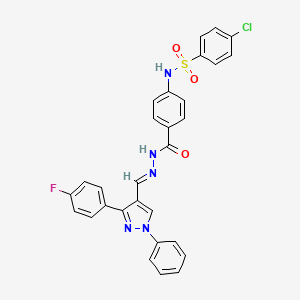

![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
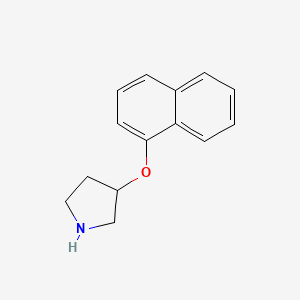
![6-(3,4-Dichlorophenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B12051738.png)


